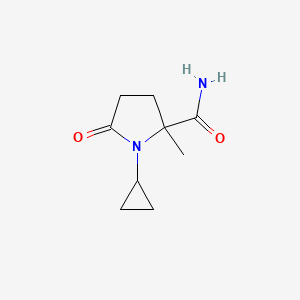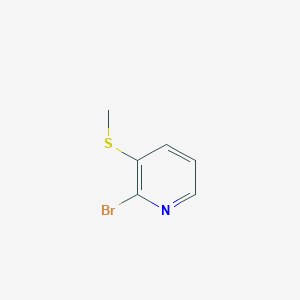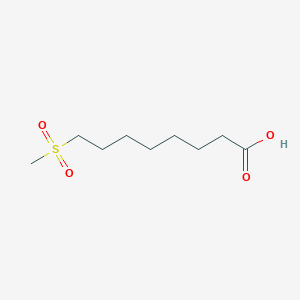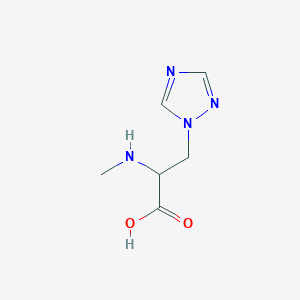![molecular formula C22H24N2O4 B2948113 4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide CAS No. 1421493-96-0](/img/structure/B2948113.png)
4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as BPN-15606 and is known for its ability to modulate the activity of certain enzymes and receptors in the human body.
Wirkmechanismus
BPN-15606 works by modulating the activity of certain enzymes and receptors in the human body. Specifically, this compound enhances the activity of the enzyme PDE4D, which is involved in the regulation of memory and learning. Additionally, BPN-15606 activates the GPR40 receptor, which is involved in the regulation of glucose homeostasis and insulin secretion.
Biochemical and Physiological Effects:
BPN-15606 has been shown to have several biochemical and physiological effects in the human body. This compound has been found to enhance memory and learning in animal models, as well as improve glucose homeostasis and insulin secretion. Additionally, BPN-15606 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPN-15606 in lab experiments is its ability to modulate the activity of specific enzymes and receptors, which allows for targeted research in specific areas. Additionally, BPN-15606 has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using BPN-15606 is its relatively high cost, which may limit its use in certain research projects.
Zukünftige Richtungen
There are several future directions for research involving BPN-15606. One area of interest is in the development of new drugs for the treatment of Alzheimer's disease, as BPN-15606 has been shown to enhance memory and learning in animal models. Additionally, further research is needed to understand the potential applications of BPN-15606 in the treatment of diabetes and other metabolic disorders. Finally, more research is needed to understand the mechanism of action of BPN-15606 and how it can be further optimized for use in scientific research.
Synthesemethoden
The synthesis of BPN-15606 involves several steps, including the reaction between 4-butoxybenzoyl chloride and 4-(2-aminoethoxy)phenol to form 4-butoxy-N-(4-hydroxy-2-phenoxybutyl)benzamide. This intermediate is then reacted with propargyl bromide to form 4-butoxy-N-[4-(2-phenoxy-4-prop-2-yn-1-yloxy)but-2-yn-1-yl]benzamide. Finally, the compound is treated with ammonium carbonate to obtain the desired product, 4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide.
Wissenschaftliche Forschungsanwendungen
BPN-15606 has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of interest is in the field of neuropharmacology, where BPN-15606 has been shown to modulate the activity of certain enzymes and receptors in the brain. This compound has been found to enhance the activity of the enzyme PDE4D, which is involved in the regulation of memory and learning. Additionally, BPN-15606 has been shown to activate the GPR40 receptor, which is involved in the regulation of glucose homeostasis and insulin secretion.
Eigenschaften
IUPAC Name |
2-[4-[(4-butoxybenzoyl)amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-2-3-15-27-18-12-10-17(11-13-18)22(26)24-14-6-7-16-28-20-9-5-4-8-19(20)21(23)25/h4-5,8-13H,2-3,14-16H2,1H3,(H2,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGLEVWJKWKHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-phenylmethanol](/img/structure/B2948035.png)

![N'-[(4-chlorophenyl)methylene]-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide](/img/structure/B2948039.png)


![1-(4-Bromophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2948045.png)

![3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2948049.png)
![N-methyl-2-(naphthalene-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2948050.png)
